Tris(boranyl)borane
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Overview
Description
Tris(boranyl)borane is a boron-containing compound with the chemical formula B4H6. It is also known as 2-boranyltriborane(5) and is part of the boranes family. This compound is characterized by its unique structure, which includes three boron atoms bonded to a central boron atom, forming a linear arrangement.
Preparation Methods
The synthesis of Tris(boranyl)borane involves several methods, including:
Chemical Reactions Analysis
Tris(boranyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: Reduction reactions can convert this compound into simpler boron hydrides.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include halogenating agents like ClSiMe3 and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(boranyl)borane has several scientific research applications:
Materials Science: The compound is explored for its potential in creating boron-based materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of boron-containing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tris(boranyl)borane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can act as Lewis acids, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .
Comparison with Similar Compounds
Tris(boranyl)borane can be compared with other boron-containing compounds such as:
Triborylborane: Similar in structure but lacks the additional boron atom bonded to the central boron atom.
Fluorotriborane: Contains fluorine atoms instead of hydrogen atoms, leading to different reactivity and applications.
Chlorotriborane: Similar to fluorotriborane but with chlorine atoms, used in different substitution reactions.
The uniqueness of this compound lies in its specific arrangement of boron atoms and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
B4H6 |
---|---|
Molecular Weight |
49.3 g/mol |
IUPAC Name |
tris(boranyl)borane |
InChI |
InChI=1S/B4H6/c1-4(2)3/h1-3H2 |
InChI Key |
QCUFEJNRHBHENA-UHFFFAOYSA-N |
SMILES |
BB(B)B |
Canonical SMILES |
BB(B)B |
Origin of Product |
United States |
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